3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine ring linked to a trifluoromethyl-substituted pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyridazine ring followed by the introduction of the tert-butyl group and the piperazine ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings.
Scientific Research Applications
3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: A compound with similar tert-butyl and pyridine features.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Shares the piperazine and pyridine components.
Uniqueness
3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5/c1-17(2,3)14-6-7-15(24-23-14)25-9-11-26(12-10-25)16-13(18(19,20)21)5-4-8-22-16/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWOQLJZGAGYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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